REACTION_CXSMILES
|
C[O:2][C:3]1[CH:4]=[CH:5][C:6]2[CH2:12][CH2:11][CH2:10][C:9](=[O:13])[NH:8][C:7]=2[CH:14]=1.B(Br)(Br)Br>C(Cl)Cl>[OH:2][C:3]1[CH:4]=[CH:5][C:6]2[CH2:12][CH2:11][CH2:10][C:9](=[O:13])[NH:8][C:7]=2[CH:14]=1
|
Name
|
|
Quantity
|
116 mg
|
Type
|
reactant
|
Smiles
|
COC=1C=CC2=C(NC(CCC2)=O)C1
|
Name
|
|
Quantity
|
1.2 mL
|
Type
|
reactant
|
Smiles
|
B(Br)(Br)Br
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred for 16 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
added dropwise
|
Type
|
CUSTOM
|
Details
|
quenched with water dropwise
|
Type
|
FILTRATION
|
Details
|
The suspension is filtered
|
Type
|
WASH
|
Details
|
the solid is rinsed with MeOH (1.0 mL)
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
OC=1C=CC2=C(NC(CCC2)=O)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 95 mg | |
YIELD: PERCENTYIELD | 89% | |
YIELD: CALCULATEDPERCENTYIELD | 88.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |